Crocacin B is a member of the crocacin family, which comprises natural compounds primarily isolated from myxobacteria, particularly the genus Chondromyces. These compounds are noted for their significant antifungal and cytotoxic activities. Crocacin B, along with its congeners, plays a crucial role in the exploration of novel therapeutic agents due to its unique chemical structure and biological properties.
Crocacin B is derived from myxobacteria, specifically Chondromyces crocatus. This bacterium is known for producing various bioactive metabolites, including crocacins A through D. The biosynthesis of crocacin B involves a complex genetic and enzymatic pathway that has garnered interest for its potential applications in medicine and biotechnology .
The synthesis of crocacin B has been explored through both total synthesis and biosynthetic pathways. Total synthesis strategies often involve multi-step organic reactions designed to construct the complex molecular framework of crocacin B.
Technical Details:
Crocacin B exhibits a complex molecular structure typical of polyketides, featuring multiple functional groups that contribute to its biological activity. The specific stereochemistry and arrangement of these groups are critical for its interaction with biological targets.
The molecular formula for crocacin B is . Its structural features include:
Crocacin B undergoes various chemical reactions that can modify its structure and enhance its biological properties. These reactions include:
Technical Details:
The mechanism by which crocacin B exerts its biological effects involves interaction with cellular components, leading to disruption of cellular functions in target organisms.
Research indicates that crocacin compounds exhibit antifungal activity by disrupting cell membrane integrity and inhibiting key metabolic pathways in fungi. This mechanism is supported by studies showing cytotoxic effects on various cancer cell lines, highlighting their potential as therapeutic agents .
Relevant Data:
The melting point and boiling point data for crocacin B are not extensively documented but can be inferred from related compounds within the crocacin family.
Crocacin B has significant potential applications in scientific research, particularly in:
Crocacin B is a structurally complex secondary metabolite belonging to the crocacin family of natural products, distinguished by its potent biological activities and intricate polyketide-peptide hybrid structure. This compound exemplifies the chemical diversity and pharmacological potential of metabolites derived from myxobacterial sources. With the molecular formula C30H40N2O6 and a molecular weight of 524.6 g/mol, Crocacin B features a linear carbon backbone with multiple functional groups, including hydroxyl groups and conjugated double bonds, which enhance its reactivity and solubility in polar solvents [1] [6]. Its IUPAC name, 2-[[(2Z,5Z)-6-[[(2E,4E,6S,7S,8R,9S,10E)-7,9-dimethoxy-3,6,8-trimethyl-11-phenylundeca-2,4,10-trienoyl]amino]hexa-2,5-dienoyl]amino]acetic acid, reflects its stereochemical complexity and the presence of distinctive methoxy and phenyl substituents [1]. The compound's canonical SMILES representation (CC(C=CC(=CC(=O)NC=CCC=CC(=O)NCC(=O)O)C)C(C(C)C(C=CC1=CC=CC=C1)OC)OC) and isomeric SMILES (CC@@HC@@HOC) further underscore the significance of its absolute configuration in biological function [1] [6]. Crocacin B is primarily recognized for its antifungal properties and specific inhibitory action on mitochondrial electron transport, positioning it as a valuable subject for mechanistic biochemistry and drug discovery research [5].
Crocacin B was first isolated in 1994 from the biomass of the myxobacterium Chondromyces crocatus (strain Cm c3), following bioactivity-guided fractionation targeting antifungal compounds [5]. This gliding bacterium produces Crocacin B as part of its secondary metabolome, likely as a chemical defense mechanism in its soil habitat. The compound was isolated through solvent extraction and chromatographic purification techniques, leading to the identification of a novel antifungal agent [5]. Initial physico-chemical characterization revealed its potent bioactivity profile, with significant growth inhibition against various Gram-positive bacteria, yeasts, and molds [5]. The defining breakthrough in understanding its mechanism came from studies on beef heart submitochondrial particles, where Crocacin B demonstrated specific inhibition within the bc1-segment (Complex III) of the electron transport chain. This inhibition was accompanied by a distinctive spectral shift in cytochrome b, characterized by a maximum absorption at 569 nm—a hallmark of its interaction with the quinol oxidation site (Qo site) of Complex III [5]. This targeted disruption of cellular respiration distinguishes Crocacin B from many conventional antifungals and underscores its value as a biochemical tool for studying electron transport mechanisms.
Table 1: Key Physico-Chemical Properties of Crocacin B
Property | Value |
---|---|
Molecular Formula | C30H40N2O6 |
Molecular Weight | 524.6 g/mol |
Accurate Mass | 524.2886 Da |
IUPAC Name | 2-[[(2Z,5Z)-6-[[(2E,4E,6S,7S,8R,9S,10E)-7,9-dimethoxy-3,6,8-trimethyl-11-phenylundeca-2,4,10-trienoyl]amino]hexa-2,5-dienoyl]amino]acetic acid |
InChI Key | KSYRCWWRVVIIEX-XUBYDZNKSA-N |
Appearance | Solid/Crystalline |
Solubility | Polar organic solvents |
Chondromyces crocatus occupies a distinct taxonomic position within the bacterial domain. This fruiting myxobacterium belongs to the order Myxococcales, which represents a phylogenetically coherent group of deltaproteobacteria renowned for their complex developmental cycles and prolific secondary metabolism [2] . Within this order, C. crocatus is classified under the family Polyangiaceae and genus Chondromyces, characterized by the formation of multicellular fruiting bodies under nutrient-limiting conditions. Though taxonomically identified (Taxonomy ID: 52), its nomenclature remains "effectively published but not validly published" under the International Code of Nomenclature of Prokaryotes [2]. Genomic analysis reveals significant biosynthetic potential, with a 2016 study highlighting an expansive genome enriched in natural product biosynthesis genes, including the ~61.4 kb gene cluster responsible for crocacin production [2] . This organism thrives in terrestrial environments, employing predatory behavior facilitated by lytic enzymes and bioactive metabolites like crocacins to degrade microbial prey. Its complex life cycle—transitioning from vegetative swarms to morphologically structured fruiting bodies—correlates temporally with secondary metabolite production, suggesting ecological roles in defense and resource competition .
Table 2: Taxonomic Hierarchy of Chondromyces crocatus
Rank | Classification |
---|---|
Domain | Bacteria |
Phylum | Proteobacteria |
Class | Deltaproteobacteria |
Order | Myxococcales |
Family | Polyangiaceae |
Genus | Chondromyces |
Species | Chondromyces crocatus |
The crocacin family comprises structurally related analogues (A, B, C, D) sharing a conserved polyketide scaffold modified by amino acid incorporation and tailoring reactions. Crocacin B (C30H40N2O6) serves as the core structural reference, featuring a conjugated polyene chain, a phenyl-bearing terminus, and a glycine-derived carboxymethyl group [1] [6]. Its defining characteristic is the presence of two methoxy groups at positions C7 and C9, contrasting with Crocacin A, which lacks these methylations [6]. Crocacin C and D represent further structural deviations: Crocacin C exhibits hydroxylation variations, while Crocacin D possesses distinct unsaturation patterns or stereochemical configurations [1]. Biosynthetically, these analogues arise from a conserved hybrid polyketide synthase/non-ribosomal peptide synthetase (PKS/NRPS) pathway encoded by the cro gene cluster (BGC0000974) . This cluster spans 61.4 kb and contains multiple large modular enzymes: CroA-CroD (PKS modules), CroI (NRPS/PKS hybrid incorporating glycine), CroK (NRPS module), and tailoring enzymes like the O-methyltransferase CroL and cytochrome P450 . Glycine serves as the NRPS substrate for both CroI and CroK modules, contributing to the amino acid-derived moiety conserved across crocacins. The structural diversity within the family stems primarily from variations in methylation (mediated by CroL), oxidation (P450), and reduction steps during chain assembly and release. These subtle modifications significantly influence bioactivity profiles, with Crocacin B demonstrating particularly potent antifungal activity attributed to its optimal stereochemistry and methoxy group positioning for targeting Complex III [1] [5].
Table 3: Structural Characteristics of Major Crocacin Analogues
Analogue | Molecular Formula | Key Structural Differences from Crocacin B | Proposed Biosynthetic Modifications |
---|---|---|---|
Crocacin A | C28H38N2O6 | Lacks methoxy groups at C7/C9 | Absence of O-methylation by CroL |
Crocacin B | C30H40N2O6 | Reference structure with 7,9-dimethoxy | O-methylation by CroL |
Crocacin C | C30H40N2O7 | Additional hydroxyl group | Hydroxylation via P450 |
Crocacin D | C30H38N2O6 | Altered unsaturation/stereochemistry | Dehydrogenation or reductase inactivation |
Table 4: Core Enzymes in the Crocacin Biosynthetic Gene Cluster (BGC0000974)
Gene | Protein Function | Role in Crocacin B Biosynthesis |
---|---|---|
croA-D | Polyketide Synthase (PKS) | Assembly of polyketide backbone |
croI | NRPS/PKS Hybrid | Incorporation of glycine, chain extension |
croJ | PKS | Further polyketide elongation |
croK | Non-ribosomal peptide synthetase (NRPS) | Second glycine incorporation |
croL | O-Methyltransferase | Methoxy group formation (C7, C9) |
CYP450 | Cytochrome P450 | Oxidative tailoring (e.g., hydroxylation) |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7